N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide
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Overview
Description
N’-[(1E)-1-(4-TERT-BUTYLPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a hydrazide functional group, a morpholine ring, and a tert-butylphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-TERT-BUTYLPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE typically involves the condensation of 4-tert-butylacetophenone with 4-(morpholin-4-yl)methylbenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-TERT-BUTYLPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the hydrazide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted morpholine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
N’-[(1E)-1-(4-TERT-BUTYLPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-TERT-BUTYLPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and facilitate its transport across cell membranes, allowing it to reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylacetophenone: A precursor in the synthesis of the target compound.
Morpholine: A structural component that contributes to the compound’s solubility and reactivity.
Hydrazine derivatives: Compounds with similar hydrazide functional groups that exhibit comparable reactivity and applications.
Uniqueness
N’-[(1E)-1-(4-TERT-BUTYLPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butylphenyl group enhances its stability, while the morpholine ring improves its solubility and bioavailability. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H31N3O2 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[(E)-1-(4-tert-butylphenyl)ethylideneamino]-4-(morpholin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C24H31N3O2/c1-18(20-9-11-22(12-10-20)24(2,3)4)25-26-23(28)21-7-5-19(6-8-21)17-27-13-15-29-16-14-27/h5-12H,13-17H2,1-4H3,(H,26,28)/b25-18+ |
InChI Key |
LSYDFVMRLACYQA-XIEYBQDHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)CN2CCOCC2)/C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)CN2CCOCC2)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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